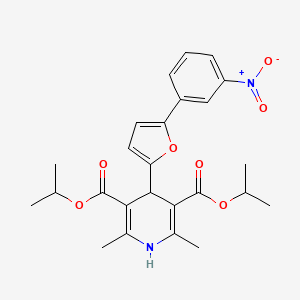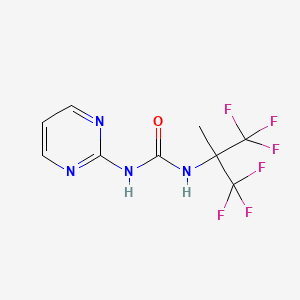![molecular formula C24H19NO6 B11621779 Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11621779.png)
Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-[(3-nitrofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la familia de los benzofuranos. Los benzofuranos son conocidos por sus diversas actividades biológicas y a menudo se utilizan en química medicinal. Este compuesto particular presenta un núcleo de benzofurano con varios sustituyentes, incluyendo un grupo nitrofenilo, que puede impartir propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-[(3-nitrofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo típicamente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Un método común involucra los siguientes pasos:
Formación del núcleo de benzofurano: Esto se puede lograr a través de una reacción de ciclización que involucra un derivado de fenol y un aldehído o cetona apropiado en condiciones ácidas o básicas.
Introducción del grupo nitrofenilo: El grupo nitrofenilo se puede introducir mediante una reacción de nitración, donde el núcleo de benzofurano se trata con un agente nitrante como el ácido nítrico.
Esterificación: El grupo carboxilato se introduce a través de una reacción de esterificación, típicamente utilizando un alcohol (por ejemplo, etanol) y un derivado de ácido carboxílico en condiciones ácidas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-[(3-nitrofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.
Sustitución: El núcleo de benzofurano puede sufrir reacciones de sustitución electrófila o nucleófila, dependiendo de los sustituyentes y las condiciones de reacción.
Reactivos y condiciones comunes
Oxidación: Ácido nítrico u otros agentes oxidantes fuertes.
Reducción: Hidrógeno gaseoso con un catalizador de paladio o platino.
Sustitución: Agentes halogenantes, nucleófilos o electrófilos en condiciones apropiadas.
Principales productos
Oxidación: Derivados nitro.
Reducción: Derivados amino.
Sustitución: Diversos derivados de benzofurano sustituidos.
Aplicaciones Científicas De Investigación
El 5-[(3-nitrofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio químico en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del 5-[(3-nitrofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo depende de su aplicación específica. En sistemas biológicos, puede interactuar con varios objetivos moleculares, incluyendo enzimas y receptores, para ejercer sus efectos. El grupo nitrofenilo puede participar en reacciones redox, mientras que el núcleo de benzofurano puede interactuar con macromoléculas biológicas a través de la apilación π-π y el enlace de hidrógeno.
Comparación Con Compuestos Similares
Compuestos similares
- 2-ciano-3-(3-hidroxi-4-metoxi-5-nitrofenil)prop-2-enoato de etilo
- 2-ciano-3-(4-metoxi-3-nitrofenil)prop-2-enoato de etilo
- 2-ciano-3-(3-hidroxi-4-metoxi-5-nitrofenil)prop-2-enamida
Unicidad
El 5-[(3-nitrofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo es único debido a su combinación específica de grupos funcionales, que puede impartir propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C24H19NO6 |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H19NO6/c1-2-29-24(26)22-20-14-19(30-15-16-7-6-10-18(13-16)25(27)28)11-12-21(20)31-23(22)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3 |
Clave InChI |
OZFIKWCWPGBQJO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621697.png)
![8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B11621703.png)
![(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621713.png)

![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B11621737.png)
![methyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11621745.png)

![2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11621751.png)
![4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11621752.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11621761.png)
![2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11621762.png)
![(3E)-N-tert-butyl-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11621763.png)
![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621769.png)
